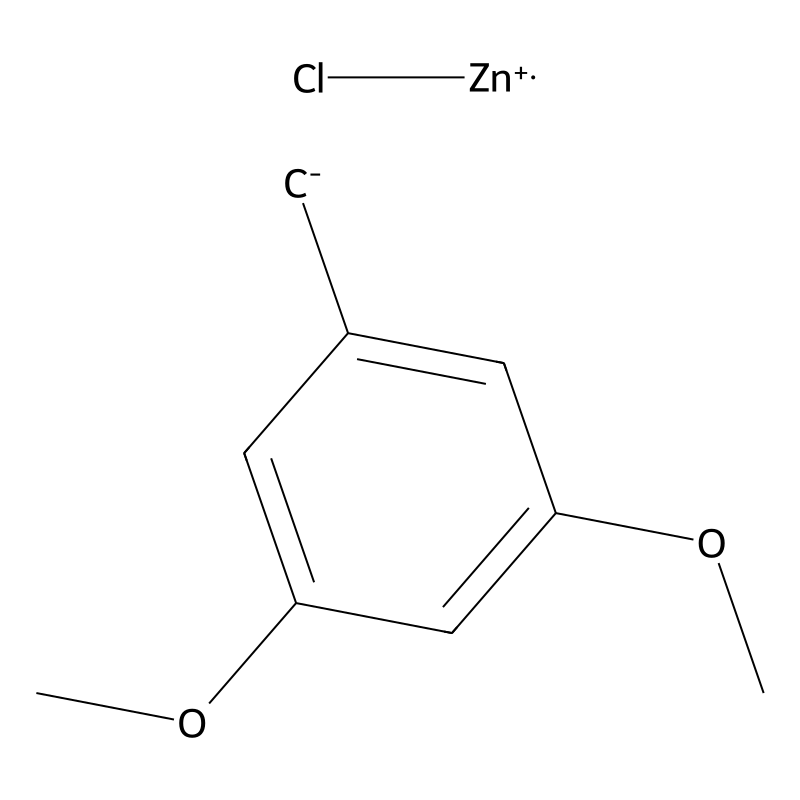

3,5-Dimethoxybenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dimethoxybenzylzinc chloride is an organozinc compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 5 positions of the aromatic ring. This compound is significant in organic synthesis due to its reactivity and ability to form carbon-carbon bonds through cross-coupling reactions. The general formula for this compound can be represented as C₉H₁₁ClO₂Zn, indicating the presence of zinc, chlorine, and methoxy groups which contribute to its unique chemical properties.

In the Negishi coupling reaction, the palladium complex facilitates the oxidative addition of the organic halide (RX) to palladium, generating an organic palladium intermediate. The organozinc compound then undergoes transmetalation with the palladium intermediate, transferring the organic group to palladium. Finally, reductive elimination expels the coupled product (R-R') and regenerates the palladium catalyst [].

Synthesis

3,5-Dimethoxybenzylzinc chloride is not typically synthesized directly for research purposes. Instead, it's usually obtained commercially as a pre-made solution in a solvent, most commonly tetrahydrofuran (THF). These solutions come in various concentrations, with 0.5M being a common option [, , ].

Potential Applications

- Zinc Moiety: The zinc atom in 3,5-Dimethoxybenzylzinc chloride acts as a Lewis acid, which can participate in various reactions. Lewis acids accept electron pairs from Lewis bases, forming temporary bonds and activating molecules for further reactions.

- Aromatic Ring with Methoxy Groups: The aromatic ring with methoxy groups (CH3O) provides a stable and electron-rich environment. This can influence the reactivity of the zinc atom and make the molecule less susceptible to decomposition.

Areas of Investigation

Current research suggests potential applications of 3,5-Dimethoxybenzylzinc chloride in:

- Carbon-Carbon Bond Formation: The zinc moiety might be useful in reactions forming new carbon-carbon bonds. The aromatic ring and methoxy groups could influence the regioselectivity (direction of bond formation) of these reactions [].

- Modification of Carbonyls: The Lewis acidity of zinc could be employed to activate carbonyl groups (C=O) in molecules, making them more susceptible to further reactions [].

- Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds. The organozinc reagent reacts with aryl halides or other electrophiles to create new carbon-carbon bonds.

- Alkylation Reactions: The compound can also act as a nucleophile in alkylation reactions, where it attacks electrophilic centers to form new alkyl chains attached to the benzyl group.

- Transmetallation: It can participate in transmetallation processes, where the zinc atom exchanges with another metal, enhancing its utility in synthetic chemistry

The synthesis of 3,5-Dimethoxybenzylzinc chloride typically involves several steps:

- Preparation of Benzyl Chloride: Starting from 3,5-dimethoxybenzyl chloride, which can be synthesized from the corresponding methoxy-substituted benzene via chlorination.

- Formation of Organometallic Compound: The benzyl chloride is reacted with magnesium in dry ether to form the corresponding Grignard reagent.

- Transmetalation: This Grignard reagent is then treated with zinc chloride to yield 3,5-Dimethoxybenzylzinc chloride

3,5-Dimethoxybenzylzinc chloride finds applications primarily in organic synthesis:

- Synthesis of Complex Molecules: It is utilized in the synthesis of complex organic molecules including pharmaceuticals and natural products.

- Material Science: The compound may also be explored for applications in material science due to its unique electronic properties stemming from the methoxy groups on the benzene ring.

Studies on the interactions of 3,5-Dimethoxybenzylzinc chloride with various electrophiles have demonstrated its effectiveness as a nucleophile in synthetic chemistry. Interaction studies typically focus on how this compound reacts under different conditions (e.g., temperature, solvent) and with various electrophiles (e.g., aryl halides) to optimize yields and selectivity in cross-coupling reactions .

Several compounds share structural similarities with 3,5-Dimethoxybenzylzinc chloride. Here are some notable examples:

Compound Name Structure Features Unique Characteristics 2-Methoxybenzylzinc chloride One methoxy group Often used for selective alkylation 4-Methoxybenzylzinc chloride One methoxy group More reactive towards electrophiles 3,4-Dimethoxybenzylzinc chloride Two methoxy groups adjacent Enhanced solubility and reactivity Benzylzinc chloride No methoxy groups Simpler structure; widely used in synthesis The uniqueness of 3,5-Dimethoxybenzylzinc chloride lies in its specific substitution pattern on the benzene ring which affects its reactivity and selectivity in

The discovery of organozinc compounds dates to 1848, when Edward Frankland synthesized diethylzinc by reacting ethyl iodide with zinc metal. This breakthrough initiated the field of organometallic chemistry, later expanded by Victor Grignard and Philippe Barbier with organomagnesium reagents. While organozinc compounds were initially overshadowed by Grignard and organolithium reagents due to their lower reactivity, their inherent stability and compatibility with functional groups have reestablished their prominence in modern synthesis.

Key milestones include the development of:

- Rieke zinc for preparing reactive zinc species.

- Transmetallation protocols enabling access to functionalized organozinc reagents.

- Applications in cross-coupling reactions, such as Negishi couplings, which leverage their mild reactivity.

Fundamental Characteristics of Benzylzinc Halides

Benzylzinc halides (RZnX) are organozinc derivatives with a benzyl group (C₆H₅CH₂⁻) bonded to zinc. Their properties include:

These characteristics make benzylzinc halides ideal for constructing complex molecules without over-reactivity.

Thermal Stability and Decomposition Pathways

The thermal stability of 3,5-dimethoxybenzylzinc chloride is significantly limited compared to inorganic zinc compounds. While zinc chloride itself exhibits a melting point of 318-320°C and begins decomposition above 400°C [17] [18] [19], the organozinc compound demonstrates thermal instability at temperatures above 30°C under prolonged storage conditions [15].

Decomposition mechanisms proceed through multiple pathways depending on temperature and environmental conditions. At room temperature, the primary decomposition route involves air and moisture sensitivity, leading to hydrolysis reactions that produce 3,5-dimethoxybenzyl chloride and zinc hydroxychloride species [15] [20] [21].

The temperature-dependent decomposition follows a systematic pattern. Between 30-100°C, carbon-zinc bond cleavage becomes predominant through β-elimination and nucleophilic attack mechanisms, producing hydrocarbon fragments and zinc chloride [22] [23] [24]. At 100-300°C, tetrahydrofuran ligand dissociation occurs, accompanied by molecular rearrangement processes [6] [25].

At elevated temperatures (300-400°C), oxidative decomposition becomes significant, forming zinc chloride along with carbon dioxide and aromatic decomposition products [17] [18]. Above 400°C, complete thermal breakdown leads to zinc oxide formation through high-temperature oxidation processes [17] [19].

Comparative stability analysis shows that arylzinc chlorides demonstrate enhanced air stability compared to alkylzinc chlorides [20] [26]. This enhanced stability is attributed to the aromatic stabilization of the benzylic carbon-zinc bond and reduced susceptibility to β-hydrogen elimination reactions.

Table 2: Thermal Stability Data for Zinc Compounds

Compound Melting Point (°C) Decomposition Temperature (°C) Stability Notes Reference Zinc Chloride (ZnCl₂) 318-320 400-732 Vaporizes above 400°C [17] [18] [19] Organozinc (general) - Variable Temperature dependent [27] [22] 3,5-Dimethoxybenzylzinc chloride - < 30 (prolonged storage) Air sensitive [15] Benzylzinc chloride - Room temperature sensitive Moisture sensitive [20] [26] Arylzinc chlorides - Better than alkylzinc Enhanced air stability [20] [26] Solubility Behavior in Organic Solvents

The solubility characteristics of 3,5-dimethoxybenzylzinc chloride are fundamentally governed by the coordination requirements of the zinc center and the sensitivity of the carbon-zinc bond to protic environments.

Tetrahydrofuran (THF) serves as the preferred solvent for this organozinc compound [6] [7] [8]. The superior performance of THF results from its ability to form stable coordination complexes with the zinc center, providing both electronic stabilization and steric protection of the carbon-zinc bond [6] [8] [11]. THF coordination involves zinc-oxygen dative bonds that significantly enhance the overall stability of the organozinc species in solution.

Comparative solvent analysis reveals distinct behavioral patterns across different solvent classes. While zinc chloride itself demonstrates high solubility in various organic solvents including diethyl ether (very soluble), acetone (43.5 g/100g at 18°C), and ethanol (100 g/100g at 12.5°C) [28], the organozinc compound shows dramatically different solubility and stability profiles.

Protic solvents including ethanol and methanol cause rapid decomposition through protonolysis of the carbon-zinc bond [28]. This reactivity pattern is characteristic of organozinc compounds and limits their use to strictly anhydrous, aprotic solvent systems.

Ether solvents provide moderate stability with some degree of coordination stabilization possible, though less effective than THF [28]. The reduced effectiveness compared to THF relates to weaker coordination ability and reduced steric protection of the zinc center.

Coordinating solvents such as dimethyl sulfoxide demonstrate limited compatibility, being less effective than THF for organozinc stabilization [28]. Water causes immediate hydrolysis and complete decomposition of the organozinc compound [29] [28].

Table 3: Solubility Properties in Organic Solvents

Solvent ZnCl₂ Solubility Organozinc Behavior Notes Reference Tetrahydrofuran (THF) High coordination Preferred solvent, stable complex Coordination stabilizes Zn center [6] [7] [8] Diethyl ether Very soluble Moderate stability Some coordination possible [28] Acetone 43.5 g/100g (18°C) Limited stability Protic, causes degradation [28] Ethanol 100 g/100g (12.5°C) Rapid decomposition Protic, rapid hydrolysis [28] Methanol Soluble Rapid decomposition Protic, rapid hydrolysis [28] Dimethyl sulfoxide 30 g/100g (25°C) Not recommended Coordinating but less effective [28] Water 432 g/100mL (25°C) Immediate hydrolysis Complete decomposition [29] [28] Table 4: Coordination Geometry Parameters

Parameter Value/Range Notes Reference Coordination Number 4 (tetrahedral) THF coordination increases CN [1] [2] [12] Primary Geometry Distorted tetrahedral Steric effects cause distortion [3] [4] [5] Zn-C Bond Length (Å) ~2.0-2.2 Typical organozinc range [9] [10] Zn-Cl Bond Length (Å) 2.21-2.37 Similar to ZnCl₂ complexes [3] [4] Zn-O(THF) Bond Length (Å) 2.03-2.06 Dative coordination [6] [8] [11] C-Zn-Cl Bond Angle (°) ~109.5 (distorted) Tetrahedral ideal = 109.5° [1] [2] Cl-Zn-O Bond Angle (°) ~90-120 Variable due to coordination [3] [9] Electronic Configuration [Ar]3d¹⁰4s² Filled d-orbitals, no LFSE [1] [2] Table 5: Thermal Decomposition Pathways

Temperature Range (°C) Primary Process Products Formed Mechanism Reference Room temperature - 30 Air/moisture reaction 3,5-dimethoxybenzyl chloride + Zn(OH)Cl Hydrolysis [15] [20] [21] 30 - 100 C-Zn bond cleavage Hydrocarbon + ZnCl₂ β-elimination/nucleophilic attack [22] [23] [24] 100 - 300 THF loss and rearrangement ZnCl₂ + organic fragments Ligand dissociation [6] [25] 300 - 400 ZnCl₂ formation ZnCl₂ + CO₂ + aromatics Oxidative decomposition [17] [18] Above 400 ZnO formation ZnO + Cl₂ + organics High-temperature oxidation [17] [19] Dates

Last modified: 08-16-2023